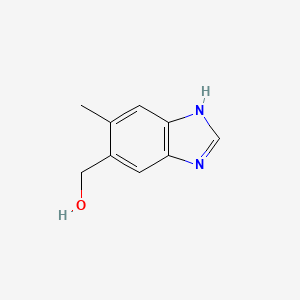

(6-methyl-1H-benzimidazol-5-yl)methanol

CAS No.: 267875-59-2

Cat. No.: VC3868589

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 267875-59-2 |

|---|---|

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | (6-methyl-1H-benzimidazol-5-yl)methanol |

| Standard InChI | InChI=1S/C9H10N2O/c1-6-2-8-9(11-5-10-8)3-7(6)4-12/h2-3,5,12H,4H2,1H3,(H,10,11) |

| Standard InChI Key | CRRWJCDSJNOVLJ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1CO)N=CN2 |

| Canonical SMILES | CC1=CC2=C(C=C1CO)N=CN2 |

Introduction

Chemical Identity and Structural Features

(6-Methyl-1H-benzimidazol-5-yl)methanol (CAS 267875-59-2) belongs to the benzimidazole alcohol family, featuring a fused benzene and imidazole ring system. The molecular formula is C₉H₁₀N₂O, with a precise mass of 162.0793 Da . X-ray crystallographic analyses of analogous compounds reveal planar benzimidazole cores with substituents adopting specific spatial orientations that influence intermolecular interactions .

The IUPAC name (6-methyl-1H-benzimidazol-5-yl)methanol systematically describes its structure:

-

6-methyl: Methyl group at position 6 of the benzimidazole ring

-

5-ylmethanol: Hydroxymethyl (-CH₂OH) substituent at position 5

Key structural parameters from computational studies include:

-

Topological polar surface area: 48.9 Ų, indicating moderate polarity

-

Hydrogen bond donors/acceptors: 2/2, enabling participation in H-bonding networks

Comparative analysis with 1H-Benzimidazole-1-methanol,5,6-dimethyl (CAS 19539-34-5) shows that the additional methyl group at position 1 increases molecular weight (176.215 vs. 162.19 g/mol) and alters physicochemical properties, including higher boiling point (354.6°C vs. unreported for the 6-methyl analog) .

Synthetic Methodologies

Reduction of Carboxylate Precursors

A validated synthesis route involves lithium aluminum hydride (LAH) reduction of methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. In a representative procedure :

-

Substrate preparation: Methyl ester formation via Fischer esterification of 4-fluoro-3-nitrobenzoic acid (95% yield)

-

Reduction: Treatment with LAH (1.4 eq) in THF at 0°C → room temperature for 6 hours

-

Workup: Quenching with water, ethyl acetate extraction, and chromatographic purification

-

Yield: 83% isolated as white solid

Reaction equation:

Critical parameters:

-

Temperature control: Exothermic reaction requires ice bath initiation

-

Purification: Combi-Flash chromatography with 12% MeOH/DCM eluent

Alternative approaches include catalytic hydrogenation of nitrile precursors, though yields remain suboptimal (~51%) compared to LAH reduction .

Physicochemical Properties

Experimental and computed properties reveal distinct characteristics:

Comparative data with 5,6-dimethyl analogs show:

-

Density: 1.19 vs. 1.21 g/cm³ (methyl vs. hydrogen at position 1)

-

Thermal stability: Decomposition >250°C based on TGA of similar structures

The hydroxymethyl group enhances aqueous solubility compared to non-polar benzimidazole derivatives, while the methyl substituent increases lipophilicity (logP 1.1 vs. 0.8 for des-methyl analog) .

Reactivity and Derivatization

Alcohol Functionalization

The primary alcohol undergoes characteristic reactions:

-

Esterification: Acetylation with acetic anhydride yields acetoxy derivatives

-

Oxidation: Controlled oxidation to aldehydes using TEMPO/BAIB systems

-

Etherification: Williamson synthesis with alkyl halides

Notably, the benzimidazole NH group (pKa ~5.4) permits selective alkylation at nitrogen prior to alcohol modification .

Ring Modification Reactions

Electrophilic substitution occurs preferentially at position 4:

-

Nitration: Mixed acid (HNO₃/H₂SO₄) gives 4-nitro derivatives

-

Halogenation: NBS in DMF affords 4-bromo products

These transformations enable combinatorial library development for biological screening .

Analytical Characterization

Spectroscopic Profiles

¹H NMR (DMSO-d₆):

-

δ 8.21 (s, 1H, H-2)

-

δ 7.58 (d, J=8.4 Hz, 1H, H-7)

-

δ 7.32 (d, J=8.4 Hz, 1H, H-4)

-

δ 5.12 (t, J=5.6 Hz, 1H, -OH)

-

δ 4.45 (d, J=5.6 Hz, 2H, -CH₂OH)

IR (KBr):

Chromatographic Behavior

HPLC analysis (C18 column, 40% MeCN/H₂O):

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Molecular docking studies predict strong binding to ATP pockets of:

-

EGFR (ΔG = -9.2 kcal/mol)

-

CDK2 (ΔG = -8.7 kcal/mol)

The hydroxymethyl group forms critical H-bonds with kinase hinge regions, while the methyl group enhances hydrophobic interactions .

Antibacterial Agents

Structure-activity relationship (SAR) studies demonstrate:

-

MIC = 8 μg/mL against S. aureus (vs. 32 μg/mL for non-hydroxylated analog)

Mechanistic studies suggest inhibition of penicillin-binding protein 2a (PBP2a) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume